molecular formula C15H9NO3 B14957722 [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile

[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile

Katalognummer: B14957722
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: OQYRNBIZNRSOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE is a complex organic compound with a unique structure that includes a benzo[c]chromene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by further functionalization to introduce the acetonitrile group.

Industrial Production Methods

While specific industrial production methods for 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene core or the acetonitrile group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETONITRILE apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C15H9NO3

Molekulargewicht

251.24 g/mol

IUPAC-Name

2-(6-oxobenzo[c]chromen-3-yl)oxyacetonitrile

InChI

InChI=1S/C15H9NO3/c16-7-8-18-10-5-6-12-11-3-1-2-4-13(11)15(17)19-14(12)9-10/h1-6,9H,8H2

InChI-Schlüssel

OQYRNBIZNRSOPJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC#N)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.